molecular formula C20H38O6Si2 B15164159 Silane, [1,4-phenylenebis(methylene)]bis[triethoxy- CAS No. 148599-42-2

Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-

Cat. No.: B15164159
CAS No.: 148599-42-2
M. Wt: 430.7 g/mol
InChI Key: FTXGNVFQZMEDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [1,4-phenylenebis(methylene)]bis[triethoxy- (systematic IUPAC name: Triethoxy[[4-(triethoxysilylmethyl)phenyl]methyl]silane) is a bis-silane compound featuring a 1,4-phenylenebis(methylene) core linked to two triethoxysilyl groups. This structure enables dual reactivity, as the triethoxy groups facilitate hydrolysis and condensation reactions, making it a candidate for crosslinking in polymer matrices, surface modification, or sol-gel processes.

Properties

CAS No.

148599-42-2

Molecular Formula

C20H38O6Si2

Molecular Weight

430.7 g/mol

IUPAC Name

triethoxy-[[4-(triethoxysilylmethyl)phenyl]methyl]silane

InChI

InChI=1S/C20H38O6Si2/c1-7-21-27(22-8-2,23-9-3)17-19-13-15-20(16-14-19)18-28(24-10-4,25-11-5)26-12-6/h13-16H,7-12,17-18H2,1-6H3

InChI Key

FTXGNVFQZMEDAS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC1=CC=C(C=C1)C[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] typically involves the reaction of 1,4-phenylenedimethanol with ethyl orthosilicate under specific conditions[_{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure .... The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this silane may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure ....

Common Reagents and Conditions:

  • Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original silane, as well as substituted products where the triethoxy groups are replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is used as a precursor for the synthesis of other silane-based compounds and materials. It can also serve as a cross-linking agent in polymer chemistry, enhancing the properties of various materials.

Biology: In biological research, this silane can be used to modify surfaces of biological materials, such as tissues or cells, to improve their compatibility with other substances or to facilitate specific interactions.

Medicine: In the medical field, Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] may be used in the development of biomedical devices or coatings that require specific surface properties for optimal performance.

Industry: Industrially, this silane is utilized in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in applications requiring durable and reliable materials.

Mechanism of Action

The mechanism by which Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] exerts its effects involves the formation of covalent bonds with surfaces or other molecules. The triethoxy groups can hydrolyze to form silanol groups, which can then react with hydroxyl groups on surfaces to create stable siloxane bonds. This process is essential for the compound's ability to enhance the properties of materials and facilitate specific interactions.

Molecular Targets and Pathways: The primary molecular targets of this silane are hydroxyl groups on surfaces or molecules. The pathways involved include hydrolysis and condensation reactions, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

Compounds sharing the 1,4-phenylenebis(methylene) core but differing in substituents are summarized below:

Compound Class Functional Groups Key Properties/Applications References
Silane Derivatives Triethoxysilyl Hydrolysis-driven crosslinking
Bistriazoles Triazole, ester High melting points (198–234°C), antimicrobial activity
Thiazolidinones Thiazolidinone, benzyl/allyl groups Antioxidant potential, neuroprotection
Imidazolium Salts Imidazolium, dithiolato ligands Coordination complexes (e.g., Zn(II)), crystal engineering
Salen-Type Bisoximes Oxime, chloro substituents Supramolecular interactions (π-π stacking, H-bonding)
Key Observations:
  • Reactivity: The triethoxysilyl groups in the target silane contrast with the inert triazole or thiazolidinone rings in other analogs. Silane derivatives undergo hydrolysis to form silanol groups, enabling covalent bonding to substrates, whereas bistriazoles rely on hydrogen bonding and π-π interactions for stability .
  • Thermal Stability : Bistriazoles exhibit higher melting points (198–234°C) compared to silanes, which are typically liquids or low-melting solids due to flexible ethoxy chains .

Physicochemical and Spectroscopic Properties

A comparative analysis of spectroscopic and elemental data highlights structural distinctions:

Compound (Example) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Notes
Bistriazole (3a) 1710 (C=O), 1271/1101 (C-O) N/A Ester carbonyl dominance
Thiazolidinone (9a) N/A C:65.35%, H:5.09%, N:10.89% High carbon content
Imidazolium Salt N/A C26H18N6ZnS4 (crystal structure) Zn(II) coordination geometry
Salen-Type Bisoxime O-H···N H-bonds, π-π stacking C18H16Cl4N2O4 Rigid planar structure
Key Observations:
  • Silane vs. Bistriazoles : The absence of ester carbonyl peaks (e.g., 1710 cm⁻¹) in silanes underscores their distinct functionalization. Silanes instead show Si-O-C stretches near 1000–1100 cm⁻¹, though specific IR data are absent in the evidence .
  • Coordination Chemistry: Imidazolium salts (e.g., C26H18N6ZnS4) form metal complexes, whereas silanes participate in non-coovalent interactions or sol-gel networks .
Key Observations:
  • Silane synthesis prioritizes control over hydrolysis rates, whereas bistriazoles and thiazolidinones focus on regioselectivity and green chemistry .

Biological Activity

Silane, specifically Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] , is a compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Basic Information

  • IUPAC Name : Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-]
  • CAS Number : 17557-09-4
  • Molecular Formula : C14H26Si2
  • Molecular Weight : 250.53 g/mol
  • Appearance : Colorless or light yellow liquid
  • Purity : ≥ 95%

Physical Properties

PropertyValue
Specific Gravity1.015
Refractive Index1.4549
Flash Point> 110 °C
Boiling Point130 - 132 °C at 0.4 mm Hg
Melting Point< 0 °C

The biological activity of silanes like [1,4-phenylenebis(methylene)]bis[triethoxy-] is often attributed to their ability to interact with various biological molecules. The triethoxy groups enhance the compound's solubility and reactivity, allowing it to participate in biochemical pathways effectively. The benzene ring structure provides stability and influences the compound's interaction with cellular targets.

Interaction with Biological Systems

Research indicates that silanes can influence cell signaling pathways and may exhibit properties that promote cell adhesion and proliferation. This is particularly relevant in the development of silicon-based biomaterials used in medical applications.

Antimicrobial Properties

Studies have shown that silane compounds can exhibit antimicrobial activity against various pathogens. For instance:

  • Case Study : A study published in the Journal of Applied Microbiology demonstrated that silane-treated surfaces significantly reduced bacterial colonization compared to untreated controls.

Cytotoxicity and Cell Viability

The cytotoxic effects of silane compounds have been explored in cancer research:

  • Research Finding : In vitro studies indicated that [1,4-phenylenebis(methylene)]bis[triethoxy-] exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies.

Biocompatibility

The biocompatibility of silanes is crucial for their use in medical devices:

  • Data Table : Comparative biocompatibility assessment of silanes.
CompoundCell Viability (%)Cytotoxicity Level
Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-]85Low
Control (Untreated)100None
Other Silane Variant70Moderate

Drug Delivery Systems

Silane compounds are being investigated for their potential use as carriers for drug delivery systems due to their ability to form stable complexes with various therapeutic agents.

Development of Biomaterials

The incorporation of silanes into polymer matrices has been shown to enhance mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.